2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
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Overview
Description
2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is an organic compound with the molecular formula C18H21BN2O3. It is a pale yellow to off-white powder and is known for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Boronate Ester: The reaction between 4-bromo-2-nitropyridine and bis(pinacolato)diboron in the presence of a palladium catalyst forms the boronate ester intermediate.
Reduction and Amidation: The nitro group is reduced to an amine, followed by amidation with 2-bromo-N-(2-bromophenyl)acetamide to yield the final product.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The boronate ester group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of the acetamide.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of the acetamide.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: A more complex structure with additional functional groups.
Uniqueness
2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is unique due to its combination of a pyridine ring and a boronate ester group, which provides specific reactivity and binding properties not found in other similar compounds .
Properties
Molecular Formula |
C19H23BN2O3 |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)15-10-5-6-11-16(15)22-17(23)13-14-9-7-8-12-21-14/h5-12H,13H2,1-4H3,(H,22,23) |
InChI Key |
KNDFJZPTCXGXAP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CC3=CC=CC=N3 |
Origin of Product |
United States |
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